molecular formula C8H12N4O2 B8514007 (6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one CAS No. 76134-88-8

(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one

Cat. No. B8514007
CAS RN: 76134-88-8
M. Wt: 196.21 g/mol
InChI Key: JLJLLMZWKIQARR-RITPCOANSA-N
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Patent
US04298741

Procedure details

A solution of 1.54 ml (11 mmoles) of diisopropylamine in 30 ml of dry THF is cooled to -78° C. in dry-ice/acetone bath; 6.11 ml (11 mmoles) of 1.8 M methyllithium is added dropwise under nitrogen. The resulting solution is stirred at the same temperature for 1 hour; 1.55 g (10 mmol) of the bicyclic azetidinone I in 10 ml of dry THF is added dropwise. The mixture is stirred for 1 hr at -78° C. Then 2.17 g (11 mmoles) of tosylazide in 5 ml of dry THF is added dropwise. The resulting mixture is warmed to -50° C. and kept for 1.5 hrs at that temperature; 2.54 ml (20 mmol) of trimethylchlorosilane is added and the mixture is heated at reflux for 6 hrs. The reaction mixture is cooled and the solid is filtered off and washed with 2×25 ml of ether. The filtrate is concentrated. The residue is taken up in 100 ml of water and extracted with 3×25 ml of methylene chloride. The combined extracts are dried over anhydrous MgSO4 and concentrated to give a glue which is chromatographed on silica gel (eluant 50:50 ethylacetate:cyclohexane) to give the desired 7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane, II, as a solid (45% yield).
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bicyclic azetidinone
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.54 mL
Type
reactant
Reaction Step Five
Name
7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane
[Compound]
Name
II

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C[Li].S([N:20]=[N+:21]=[N-:22])(C1C=CC(C)=CC=1)(=O)=O.C[Si](C)(C)Cl.[C:28](=[O:30])=O.C[C:32](C)=[O:33]>C1COCC1>[N:20]([CH:6]1[C:28](=[O:30])[N:4]2[CH:5]1[CH2:7][CH2:32][O:33][C:1]2([CH3:3])[CH3:2])=[N+:21]=[N-:22] |f:4.5|

Inputs

Step One
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.11 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
bicyclic azetidinone
Quantity
1.55 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.17 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2.54 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hr at -78° C
Duration
1 h
WAIT
Type
WAIT
Details
kept for 1.5 hrs at that temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed with 2×25 ml of ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×25 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a glue which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (eluant 50:50 ethylacetate:cyclohexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane
Type
product
Smiles
N(=[N+]=[N-])C1C2CCOC(N2C1=O)(C)C
[Compound]
Name
II
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.